dl-Aloesol

Cytotoxicity Anti-cancer MTT assay

dl-Aloesol (CAS 104871-04-7, molecular formula C₁₃H₁₄O₄, MW 234.25 g/mol) is a naturally occurring chromone derivative, formally named 7-hydroxy-2-(2-hydroxypropyl)-5-methylchromen-4-one. This compound belongs to the 5-methylchromone subclass, a group of benzopyran-based secondary metabolites primarily isolated from *Aloe* species and certain endophytic fungi (e.g., *Aspergillus* sp., *Alternaria* sp.).

Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
CAS No. 104871-04-7
Cat. No. B161559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedl-Aloesol
CAS104871-04-7
Molecular FormulaC13H14O4
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C(=O)C=C(O2)CC(C)O)O
InChIInChI=1S/C13H14O4/c1-7-3-9(15)5-12-13(7)11(16)6-10(17-12)4-8(2)14/h3,5-6,8,14-15H,4H2,1-2H3
InChIKeyZYCNQWOKCMJKEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





dl-Aloesol (CAS 104871-04-7): Core Identity, Classification, and Structural Context


dl-Aloesol (CAS 104871-04-7, molecular formula C₁₃H₁₄O₄, MW 234.25 g/mol) is a naturally occurring chromone derivative, formally named 7-hydroxy-2-(2-hydroxypropyl)-5-methylchromen-4-one [1]. This compound belongs to the 5-methylchromone subclass, a group of benzopyran-based secondary metabolites primarily isolated from *Aloe* species and certain endophytic fungi (e.g., *Aspergillus* sp., *Alternaria* sp.) [2]. Its structure features a chromone core with a 2-hydroxypropyl side chain at C-2 and a free 7-hydroxyl group, distinguishing it from glycosylated Aloe chromones like aloesin and 8-C-glucosylaloesol [3].

Why Generic Substitution Fails: The dl-Aloesol Differentiation Framework


The 5-methylchromone class includes structurally related molecules with superficially similar biological annotations (e.g., anti-inflammatory, antioxidant). However, critical differences in glycosylation status, substituent methylation, and stereochemistry profoundly alter pharmacokinetic fate and functional readouts. For instance, aloesin (a C-glucosyl chromone) requires bacterial C-glycosidic cleavage to generate the aglycone dl-aloesol in the gut [1]; this metabolic step is absent in 7-O-methylated derivatives, which are not cleaved by intestinal microbiota [1]. Consequently, procuring a generic chromone or crude Aloe extract does not guarantee the presence or bioavailability of dl-aloesol. The following quantitative evidence demonstrates that dl-aloesol occupies a distinct functional niche defined by its lack of cytotoxicity at concentrations where certain analogs remain active against specific enzymes, its unique metabolic origin from glycosylated precursors, and its enantiomeric variability across biological sources.

Product-Specific Quantitative Evidence Guide: dl-Aloesol versus Key Comparators


Cytotoxicity Profiling: dl-Aloesol Exhibits Negligible Anti-Proliferative Activity Compared to Co-Isolated Polyketides

In an MTT assay evaluating the anti-tumor activity of metabolites from the endophytic fungus HCCB06030 (*Alternaria* sp.), dl-aloesol displayed an IC₅₀ > 200 μg/mL against the tested cancer cell lines (A549, MDA-MB-231, PANC-1) [1]. This contrasts sharply with other polyketide metabolites isolated from endophytic fungi, such as compounds 1-3 from *Penicillium* sp. (IC₅₀ = 15.6, 6.5, and 13.2 μg/mL against HepG2 cells), while compounds 4-8 (including aloesol as compound 6) showed no significant inhibition [2].

Cytotoxicity Anti-cancer MTT assay

SARS-CoV-2 Mpro Inhibition: dl-Aloesol is Inactive, Contrasting with the Moderate Activity of Aloesin (IC₅₀ 38.9 μM)

A high-content screening campaign targeting the SARS-CoV-2 main protease (Mpro) evaluated a library of Aloe-derived natural products [1]. While aloesin and aloeresin D were identified as hits with IC₅₀ values of 38.9 μM and 125.3 μM respectively (dose-response FRET assay), dl-aloesol was not among the active inhibitors [1]. This indicates that the chromone aglycone core alone is insufficient for Mpro inhibition; the C-glucosyl moiety present in aloesin is critical for binding.

SARS-CoV-2 Mpro Antiviral Protease inhibition

Metabolic Conversion Efficiency: dl-Aloesol is Produced from Aloesin by Human Gut Bacteria with 59% Yield In Vitro

Anaerobic incubation of aloesin (1) with a human fecal bacterial mixture resulted in C-glucosyl bond cleavage and subsequent side-chain reduction, yielding dl-aloesol (4a+4b) [1]. In a preparative-scale experiment, incubation of aloesin followed by silica gel TLC purification afforded dl-aloesol in 18 mg yield, corresponding to a 59% conversion rate [2]. In contrast, 7-O-methylated derivatives of aloesin and 8-C-glucosylaloesol were not cleaved to their corresponding aglycones, demonstrating the strict structural requirement of a free 7-OH group for bacterial metabolism [1].

Metabolism Gut microbiota Biotransformation Pharmacokinetics

Cytotoxic Potency in Cancer Cell Lines: dl-Aloesol (IC₅₀ 20-28 μg/mL) is 2-Fold Less Potent than 5-Fluorouracil

In a study evaluating polyketides from the endophytic fungus *Phialophora verrucosa*, aloesol (compound 5) exhibited moderate cytotoxic activity against human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC₅₀ values of 20.01 μg/mL and 28.44 μg/mL, respectively [1]. The positive control, 5-fluorouracil, displayed IC₅₀ values of 11.05 μg/mL (HepG2) and 12.46 μg/mL (MCF-7) in the same assay [1].

Cytotoxicity HepG2 MCF-7 Anti-cancer

Antioxidant Capacity in Aloe Species: dl-Aloesol Not Among the Most Potent 5-Methylchromones

A systematic evaluation of radical scavenging activity across multiple Aloe species identified aloesin, aloeresin A, and aloesone as the most active 5-methylchromone constituents [1]. While dl-aloesol is structurally related, it was not listed among the top active compounds in this comparative analysis [1].

Antioxidant DPPH Radical scavenging Aloe

Anti-Inflammatory Activity via NO Production Inhibition: dl-Aloesol Displays IC₅₀ 24.64 μM (LPS-Induced)

In an LPS-stimulated RAW 264.7 macrophage model, dl-aloesol inhibited nitric oxide (NO) production with an IC₅₀ of 24.64 μM [1]. This demonstrates a moderate anti-inflammatory effect. For context, the same supplementary data indicated that certain other compounds were inactive against α-glucosidase, providing a functional contrast [1].

Anti-inflammatory Nitric oxide LPS RAW 264.7

Best Research and Industrial Application Scenarios for dl-Aloesol (CAS 104871-04-7)


Gut Microbiota Metabolism and Biotransformation Studies

dl-Aloesol is the direct aglycone metabolite of aloesin produced by human intestinal bacteria [1]. Researchers investigating the role of gut microbiota in natural product pharmacology should prioritize dl-Aloesol as the key endpoint analyte in aloesin metabolism studies. Its 59% in vitro conversion yield from aloesin provides a benchmark for assessing individual variation in gut microbial C-glycosidase activity [1].

Negative Control for Cytotoxicity Screening in Endophytic Fungal Extracts

Given its negligible cytotoxicity (IC₅₀ > 200 μg/mL) across multiple cancer cell lines [1], dl-Aloesol can serve as an inert reference compound when deconvoluting the cytotoxic activity of complex endophytic fungal extracts. This allows researchers to confirm that observed cytotoxic effects are due to co-metabolites (e.g., alternariol, altenuene) rather than the chromone fraction [1].

Structural Comparator for SARS-CoV-2 Mpro Inhibitor Design

The observation that aloesin inhibits SARS-CoV-2 Mpro (IC₅₀ 38.9 μM) while dl-aloesol does not [1] highlights the critical role of the C-glucosyl moiety in target engagement. Procurement of dl-aloesol alongside aloesin is essential for medicinal chemistry campaigns seeking to elucidate structure-activity relationships (SAR) and optimize Mpro inhibitors based on the chromone scaffold [1].

Reference Compound for Moderate Anti-Inflammatory Activity in RAW 264.7 Cells

With a defined IC₅₀ of 24.64 μM against LPS-induced NO production [1], dl-Aloesol can be employed as a moderate-activity reference standard in cell-based anti-inflammatory assays. This enables normalization across experiments and provides a benchmark for evaluating the potency of novel chromone derivatives or other natural products [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for dl-Aloesol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.